
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol, also known as MK-677 or Ibutamoren, is a non-peptide selective agonist of the growth hormone secretagogue receptor (GHSR). It is a promising compound for scientific research due to its potential to stimulate growth hormone secretion and increase insulin-like growth factor 1 (IGF-1) levels.
Mecanismo De Acción
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol works by binding to the GHSR, which is primarily expressed in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and increases IGF-1 levels. It also has a direct effect on the central nervous system, which may contribute to its cognitive and sleep-enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone and IGF-1 levels, 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol has been shown to increase lean body mass and decrease fat mass in both animal and human studies. It also improves bone mineral density and may have cardioprotective effects. However, more research is needed to fully understand its long-term effects on various physiological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol in lab experiments is its non-peptide structure, which allows for easier synthesis and administration compared to peptide-based growth hormone secretagogues. However, its effects on growth hormone secretion can be variable and dependent on factors such as age and sex. Additionally, its long-term safety and potential for off-target effects are not fully understood.
Direcciones Futuras
Future research on 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol could focus on its potential applications in aging, neurodegenerative diseases, and metabolic disorders. It may also be useful to investigate its effects on other physiological systems, such as the immune system and cardiovascular system. Additionally, further studies are needed to fully understand its safety profile and potential for long-term use.
Métodos De Síntesis
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol is synthesized through a multi-step process, starting with the reaction of 2,4-dichlorophenylacetonitrile with 2-methylimidazole to form 2-(2-methylimidazol-1-yl)acetophenone. This intermediate is then reacted with ethanol and hydrogen chloride gas to yield 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol.
Aplicaciones Científicas De Investigación
1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promise in treating growth hormone deficiency, muscle wasting, and osteoporosis. Additionally, it has been investigated for its potential to improve cognitive function and sleep quality.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2, 4-Dichlorophenyl)-2-(2-Methylimidazole-1-yl)-Ethanol involves the reaction of 2-methylimidazole with 2,4-dichlorobenzaldehyde followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-Methylimidazole", "2,4-Dichlorobenzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methylimidazole (1.0 g, 12.5 mmol) in ethanol (10 mL) and add 2,4-dichlorobenzaldehyde (2.54 g, 12.5 mmol) to the solution. Stir the mixture at room temperature for 12 hours.", "Step 2: Add sodium borohydride (0.60 g, 16 mmol) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid (10 mL, 1 M) dropwise until the pH of the solution reaches 2.", "Step 4: Extract the product into ethyl acetate (3 x 10 mL) and wash the organic layer with water (3 x 10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 7: Recrystallize the purified product from ethanol to obtain 1-(2,4-dichlorophenyl)-2-(2-methylimidazole-1-yl)-ethanol as a white solid (yield: 70-80%)." ] } | |
Número CAS |
57432-78-7 |
Fórmula molecular |
C12H12Cl2N2O |
Peso molecular |
271.15 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
1-(2,4-Dichloro-phenyl)-2-(2-methyl-imidazol-1-yl)-ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



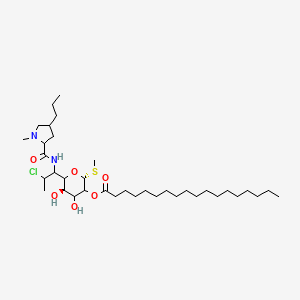
![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
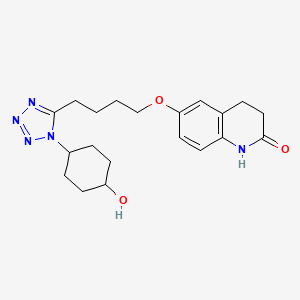

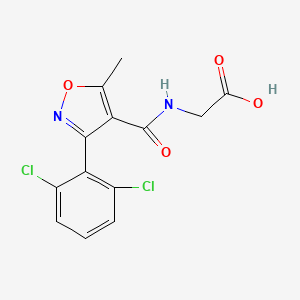
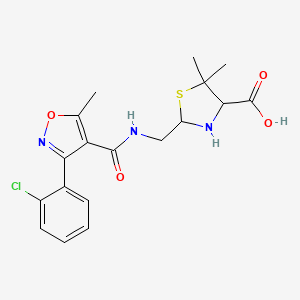
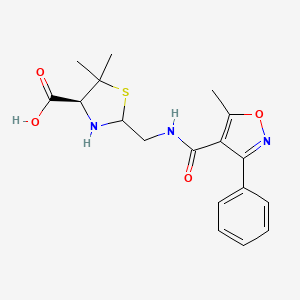

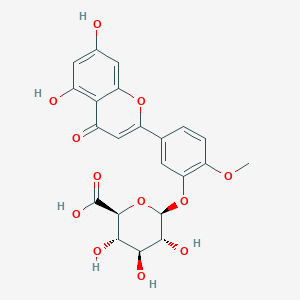
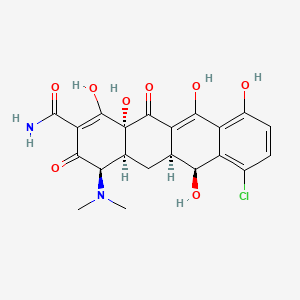
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)